N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide
Overview
Description
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide is a chemical compound with the molecular formula C9H12ClNO3S and a molecular weight of 249.71 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide involves several steps. One common method includes the reaction of 4-[(1S)-2-chloro-1-hydroxyethyl]aniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield .
Chemical Reactions Analysis
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism by which N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide can be compared with similar compounds such as N-[4-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulfonamide (sotalol hydrochloride) . While both compounds share a methanesulfonamide group, they differ in their substituents and specific applications. Sotalol hydrochloride, for example, is used as a β-adrenoceptor antagonist and antiarrhythmic agent .
Other similar compounds include various methanesulfonamide derivatives that are used in different pharmacological and industrial applications . The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-15(13,14)11-8-4-2-7(3-5-8)9(12)6-10/h2-5,9,11-12H,6H2,1H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJVCKLQCMEZSH-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)[C@@H](CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451802 | |
Record name | N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187831-22-7 | |
Record name | N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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